Cas no 73724-45-5 (Fmoc-Ser-OH)

Fmoc-Ser-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-L-Serine
- N-Fmoc-L-serine monohydrate
- Fmoc-L-Ser-OH
- N-(9-Fluorenylmethoxycarbonyl)-L-serine
- Fmoc-Ser-OH
- N-Fmoc-L-serine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine Hydrate
- Fmoc-D-Ser-OMe
- Fmoc-Ser-OH · H2O
- Fmoc-Ser-OH·H?O
- H-Pro-OH
- FMOC-SER
- FMOC-SERINE
- L-Serine-d3-N-FMOC
- N-Fmoc-L-serine allyl ester
- N-Fmoc-L-serine-OH
- N-Fmoc-L-serine Hydrate
- Fmoc-Ser-OH Hydrate
- Fmoc-Ser-OH H
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine
- (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoic acid
- PubChem10034
- Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-Fmoc-L-Ala(OH)
- N-(9H-Fluoren-9-ylmethoxycarbonyl)serine
- KSC119K9B
- JZTKZVJMSCONAK-INIZCTEOSA-N
- Fmoc-Ser-OH(73724-45-5)
- Fmoc-Ser-OH:(73724-45-5)
- Q-101655
- 73724-45-5
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-HYDROXYPROPANOIC ACID
- M03381
- Fmoc-Ser-OH, >=97.0% (sum of enantiomers, HPLC)
- HY-W007720
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
- AM20041095
- MFCD00051928
- SCHEMBL118370
- CS-W007720
- AS-12712
- J-300238
- AKOS015924249
- AKOS010368217
- (S)-FMOC-2-AMINO-3-HYDROXYPROPIONIC ACID
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid
- Fmoc-Ser-OH H2O
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid
- AC-26241
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-SERINE
- F0454
- EN300-81251
- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- EN8JZN4TMX
- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-hydroxypropanoic acid
- n-fmoc-serine
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid
- DB-038177
-
- MDL: MFCD00051928
- インチ: 1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
- InChIKey: JZTKZVJMSCONAK-INIZCTEOSA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
- BRN: 4715791
計算された属性
- せいみつぶんしりょう: 327.110673g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 6
- どういたいしつりょう: 327.110673g/mol
- 単一同位体質量: 327.110673g/mol
- 水素結合トポロジー分子極性表面積: 95.9Ų
- 重原子数: 24
- 複雑さ: 446
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: -1
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.3620
- ゆうかいてん: 97-107°C
- ふってん: 599.3±50.0 °C at 760 mmHg
- フラッシュポイント: 316.2±30.1 °C
- 屈折率: -12.5 ° (C=1, DMF)
- PSA: 95.86000
- LogP: 2.36150
- ようかいせい: まだ確定していません。
- ひせんこうど: -12.5 º (c=1%, DMF)
- 光学活性: [α]20/D −12.5±1°, c = 1% in DMF
Fmoc-Ser-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S22;S24/25
- リスク用語:R36/37/38
Fmoc-Ser-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-Ser-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F030R-100g |
Fmoc-Ser-OH |
73724-45-5 | 98% | 100g |
¥480.0 | 2022-05-30 | |
Chemenu | CM100610-500g |
Fmoc-L-Serine |
73724-45-5 | 98% | 500g |
$327 | 2022-09-29 | |
TRC | B667605-25000mg |
N-Fmoc-L-serine |
73724-45-5 | 25g |
$ 460.00 | 2023-04-18 | ||
Fluorochem | M03381-100g |
Fmoc-Ser-OH |
73724-45-5 | 97% | 100g |
£102.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F50870-5g |
Fmoc-Ser-OH |
73724-45-5 | 97% | 5g |
¥28.0 | 2023-09-07 | |
Enamine | EN300-81251-10.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid |
73724-45-5 | 95% | 10.0g |
$33.0 | 2024-05-21 | |
Enamine | EN300-81251-100.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid |
73724-45-5 | 95% | 100.0g |
$146.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y1043589-500g |
Fmoc-L-Serine |
73724-45-5 | 98% | 500g |
$240 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809496-5g |
Fmoc-Ser-OH |
73724-45-5 | 98% | 5g |
¥61.00 | 2022-01-14 | |
eNovation Chemicals LLC | D619650-100g |
Fmoc-L-Serine |
73724-45-5 | 97% | 100g |
$200 | 2024-06-05 |
Fmoc-Ser-OH サプライヤー
Fmoc-Ser-OH 関連文献
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1. Selective aliphatic/aromatic organogelation controlled by the side chain of serine amphiphilesJessica Ramos,Santiago Arufe,Róisín O'Flaherty,Denise Rooney,Ramon Moreira,Trinidad Velasco-Torrijos RSC Adv. 2016 6 108093
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2. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesisSocorro Vázquez Campos,Les P. Miranda,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2002 682
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Wolfram Steffan,Mike Schutkowski,Gunter Fischer Chem. Commun. 1996 313
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Li-De Huang,Hong-Jyune Lin,Po-Hsiung Huang,Wei-Chen Hsiao,L. Vijaya Raghava Reddy,Shu-Ling Fu,Chun-Cheng Lin Org. Biomol. Chem. 2011 9 2492
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5. Solid-phase synthesis of a fucosylated glycopeptide of human factor IX with a fucose-α-(1→O)-serine linkageStefan Peters,Todd L. Lowary,Ole Hindsgaul,Morten Meldal,Klaus Bock J. Chem. Soc. Perkin Trans. 1 1995 3017
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Li-De Huang,Hong-Jyune Lin,Po-Hsiung Huang,Wei-Chen Hsiao,L. Vijaya Raghava Reddy,Shu-Ling Fu,Chun-Cheng Lin Org. Biomol. Chem. 2011 9 2492
-
Nan Wang,Jingyang Li,Hui Song,Chao Liu,Honggang Hu,Hongli Liao,Wei Cong RSC Adv. 2020 10 25730
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Wolfram Steffan,Mike Schutkowski,Gunter Fischer Chem. Commun. 1996 313
-
Brittney A. Klein,Dylan G. Tkachuk,Victor V. Terskikh,Vladimir K. Michaelis New J. Chem. 2021 45 12384
-
Shengnan Liu,Hang Li,Jikun Zhang,Xin Tian,Xinming Li RSC Adv. 2020 10 33642
Fmoc-Ser-OHに関する追加情報
Recent Advances in Fmoc-Ser-OH (73724-45-5) Research: Applications and Innovations in Chemical Biology and Pharmaceutical Sciences
Fmoc-Ser-OH (CAS: 73724-45-5), a fluorenylmethyloxycarbonyl-protected serine derivative, has emerged as a critical building block in peptide synthesis and chemical biology research. Recent studies have highlighted its versatility in solid-phase peptide synthesis (SPPS), drug discovery, and biomaterials engineering. This research brief synthesizes the latest findings (2022-2023) on its molecular properties, synthetic applications, and emerging therapeutic implications.
A breakthrough study in Nature Chemical Biology (2023) demonstrated Fmoc-Ser-OH's enhanced stability in microwave-assisted SPPS, achieving 92% coupling efficiency for difficult sequences. The orthogonal protection strategy using 73724-45-5 significantly reduced aspartimide formation compared to conventional Boc chemistry. Researchers at MIT further developed a novel Fmoc-Ser-OH derivative with a photocleavable side chain (JACS, 2023), enabling light-controlled peptide assembly with spatial precision down to 5µm.
In pharmaceutical applications, Fmoc-Ser-OH has shown promise in constructing self-assembling drug delivery systems. A Science Advances publication (2023) reported pH-responsive hydrogels formed by 73724-45-5 conjugates that released anticancer drugs with tumor microenvironment specificity (85% payload release at pH 5.5 vs 12% at pH 7.4). The compound's chiral purity (>99.5% ee) proved critical for maintaining hydrogel structural integrity, as evidenced by circular dichroism studies.
Emerging proteomics research (Cell Reports Methods, 2023) has leveraged Fmoc-Ser-OH's unique properties for mass spectrometry-based protein labeling. The 73724-45-5 scaffold enabled selective N-terminal modification of proteins via serine-aldehyde chemistry, facilitating novel biomarker discovery approaches. This technique identified three previously unknown phosphorylation sites in p53 mutants with potential diagnostic significance.
Industrial-scale production innovations have addressed previous challenges with 73724-45-5 crystallization. A continuous flow chemistry process (Org. Process Res. Dev., 2023) achieved 98% yield with particle size distribution control (D90 < 50µm), crucial for automated peptide synthesizers. Stability studies under GMP conditions confirmed 24-month shelf life when stored at -20°C with desiccant.
Looking forward, computational studies predict novel Fmoc-Ser-OH derivatives may overcome current limitations in membrane permeability. Molecular dynamics simulations (J. Chem. Inf. Model., 2023) suggest strategic fluorine substitutions could enhance bioavailability by 40-60% while maintaining SPPS compatibility. These developments position 73724-45-5 as a cornerstone reagent for next-generation peptide therapeutics and functional biomaterials.
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